5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol is a complex organic molecule that features a benzodioxole ring, a triazole ring, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Methoxyphenol Addition: Finally, the methoxyphenol group is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and methoxyphenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol: can be compared with other similar compounds:
Similar Compounds: Compounds such as and share structural similarities.
Uniqueness: The presence of both the triazole and methoxyphenol groups in makes it unique, potentially offering distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H17N3O6 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H17N3O6/c1-23-12-5-4-9(6-11(12)22)17-19-18(21-20-17)10-7-13-15(27-8-26-13)16(25-3)14(10)24-2/h4-7,22H,8H2,1-3H3,(H,19,20,21) |
InChI Key |
NJTVSFLQUZKELO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC4=C(C(=C3OC)OC)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.